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Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235

For researchers and drug development professionals invested in novel therapeutics for chronic
hepatitis B (CHB), a thorough understanding of the preclinical and clinical data surrounding
emerging compounds is paramount. This guide provides a comprehensive comparison of the
available data on AB-836, a potent capsid assembly modulator (CAM), with a focus on
reproducibility and its standing relative to other therapeutic alternatives.

AB-836, developed by Arbutus Biopharma, is a second-generation oral HBV capsid inhibitor
designed to interfere with a crucial step in the viral lifecycle: the assembly of the viral capsid.
While the initial user query referenced "ST-836 hydrochloride," publicly available scientific
literature and clinical trial information predominantly point to "AB-836." This guide will proceed
with the analysis of data available for AB-836. The compound has shown potent antiviral
activity in both preclinical and early clinical settings; however, its development was
discontinued due to safety concerns. This guide aims to objectively present the published data
to inform future research and development in this class of antivirals.

Performance Data at a Glance: AB-836 in Preclinical
and Clinical Studies

The following tables summarize the key quantitative data from published studies on AB-836,
offering a snapshot of its in vitro potency, in vivo efficacy in animal models, and initial clinical
trial results. For comparative context, data for other CAMs and standard-of-care nucleos(t)ide
analogues (NAs) are included where available from separate publications.
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Selectivity
Compound Assay System EC50 (uM) CC50 (um) Index
(CC50/EC50)
AB-836 HepDE19 cells 0.010[1] >25[1] >2500
HepG2-NTCP
AB-836 cells (cccDNA 0.18[2] - -
formation)
HepG2-NTCP
AB-836 cells (HBsAg 0.20[2] - -
production)

JINJ-56136379 HepG2.117 cells  0.054[3][4] - -

BAY 41-4109 HepG2.117 cells  0.069[4] - -

AT-130 HepG2.117 cells 1.540[4] - -

Table 1: In Vitro
Antiviral Activity
of AB-836 and
Other Capsid
Assembly
Modulators.
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Mean HBV DNA

Compound Dose Reduction (log10 Study Duration
IU/mL)

AB-836 50 mg once daily 2.57 28 days

AB-836 100 mg once daily 3.04[5][6] 28 days

AB-836 200 mg once daily 3.55[5][6] 28 days

25 mg - 250 mg once Dose-dependent
JNJ-56136379 _ _ 28 days
daily reduction

Not directly

Entecavir 0.5 mg/day comparable (different 48 weeks
study)
Not directly

Tenofovir 245 mg/day comparable (different 48 weeks
study)

Table 2: Phase 1

Clinical Trial Data for

AB-836 and

Comparator

Compounds in

Patients with Chronic

Hepatitis B. Note that

direct comparison is

limited as data for

Entecavir and

Tenofovir are from

separate, longer-term

studies.[7][8][9][10]

[11]
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Dose (mg/kg, once Mean HBV DNA

Compound ] ) Animal Model
daily) Reduction (log10)
Hydrodynamic
AB-836 3 1.4[1] T
injection mouse model
Hydrodynamic
AB-836 10 2.5[1] T
injection mouse model
Table 3: In Vivo

Efficacy of AB-836 in
a Mouse Model of
HBV Infection.

Understanding the Mechanism: The Role of Capsid
Assembly Modulators

Capsid assembly modulators like AB-836 target the HBV core protein, a critical component for
the formation of the viral capsid which encloses the viral genome. By interfering with this
process, CAMs can disrupt the viral lifecycle at multiple stages. The diagram below illustrates
the HBYV lifecycle and the points of intervention for CAMSs.

mmmmmmmmmmmm
capsia formaton
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Mechanism of Action of Capsid Assembly Modulators.

Delving into the Details: Experimental Protocols

Reproducibility of scientific findings is contingent on detailed and transparent methodologies.
Below are summaries of the key experimental protocols used in the evaluation of AB-836.

In Vitro Antiviral Activity Assay (HepG2-NTCP Cells)

The in vitro antiviral activity of AB-836 is often assessed using HepG2 cells engineered to
express the sodium taurocholate co-transporting polypeptide (NTCP), which serves as the
entry receptor for HBV.

e Cell Culture and Seeding: HepG2-NTCP cells are cultured in a suitable medium (e.g.,
DMEM) supplemented with fetal bovine serum and antibiotics. For antiviral assays, cells are
seeded into multi-well plates.

o Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g.,
AB-836) for a specified period before and/or during viral infection.

e HBYV Infection: A high-titer HBV inoculum is added to the cells. The infection is typically
allowed to proceed for several hours to days.

o Washout and Maintenance: After the infection period, the viral inoculum and compound are
removed, and the cells are washed and maintained in a fresh culture medium, which may or
may not contain the test compound.

o Endpoint Analysis: After a defined incubation period (e.g., several days), the antiviral activity
is determined by measuring various viral markers. This can include quantifying extracellular
HBV DNA and secreted HBsAg in the cell culture supernatant using qPCR and ELISA,
respectively. Intracellular markers like cccDNA can also be measured.

o Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed to
determine the concentration of the compound that is toxic to the cells (CC50).[12] This allows
for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the
compound's therapeutic window.
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In Vivo Efficacy Assessment (Hydrodynamic Injection
Mouse Model)

The hydrodynamic injection mouse model is a widely used method to establish HBV replication
in mice for in vivo testing of antiviral compounds.

Plasmid Preparation: A plasmid containing the HBV genome (typically a 1.2 or 1.3-fold
overlength genome) is purified to be endotoxin-free.

e Hydrodynamic Injection: A large volume of saline solution containing the HBV plasmid DNA
(typically 8-10% of the mouse's body weight) is rapidly injected into the tail vein of the mouse
(within 5-8 seconds).[13][14][15][16] This high-pressure injection leads to transiently
increased permeability of the liver sinusoids, allowing the plasmid to be taken up by
hepatocytes.

o Compound Administration: Following the establishment of HBV replication, the mice are
treated with the test compound (e.g., AB-836) or a vehicle control, typically via oral gavage,
for a specified duration.

¢ Monitoring of Viral Markers: Blood samples are collected at various time points to monitor the
levels of serum HBV DNA, HBsAg, and HBeAg.

¢ Endpoint Analysis: At the end of the study, liver tissue can be harvested to measure
intrahepatic HBV DNA and other viral markers.

Safety and Tolerability of AB-836

In a Phase 1a/lb clinical trial, AB-836 was generally well-tolerated in healthy subjects and
patients with CHB at single doses up to 175mg and multiple doses up to 100mg once daily for
28 days.[17] Most adverse events were mild.[17] However, transient Grade 3 alanine
aminotransferase (ALT) elevations were observed in two HBeAg+ patients in the 100mg dose
cohort, which resolved with continued dosing.[5][6] More significantly, similar ALT elevations in
two patients in the 200mg cohort led to the decision to conduct further evaluation in healthy
volunteers before progressing the program.[5] Subsequently, Arbutus Biopharma announced
the discontinuation of the clinical development of AB-836 due to these safety findings.
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Concluding Remarks

The publicly available data on AB-836 demonstrate its potent in vitro and in vivo antiviral
activity as a capsid assembly modulator. The compound effectively reduced HBV DNA levels in
a Phase 1 clinical trial. However, the emergence of safety signals in the form of elevated ALT
levels ultimately led to the cessation of its development.

For researchers in the field, the story of AB-836 underscores the critical importance of the
therapeutic window for this class of compounds. While potent on-target activity is essential,
ensuring a favorable safety profile remains a key challenge. The detailed experimental
protocols and comparative data presented in this guide offer a valuable resource for the
continued exploration of novel CAMs and other innovative approaches to achieve a functional
cure for chronic hepatitis B. The data on AB-836, though its own development has halted,
contributes to the collective knowledge base that will inform the design and development of the
next generation of HBV therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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